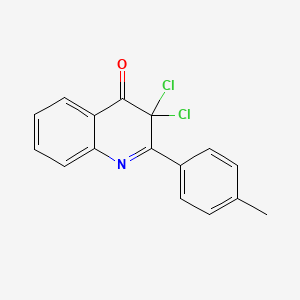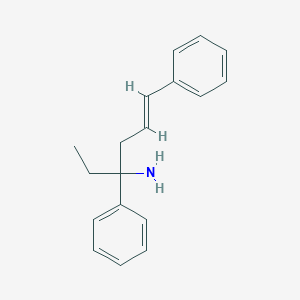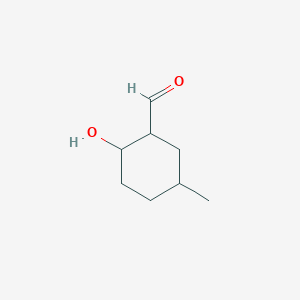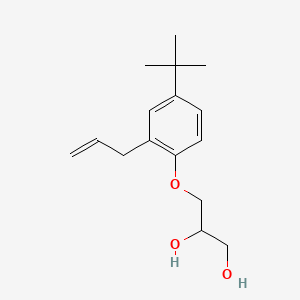
(Z)-2-Aminostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Aminostilbene is an organic compound with the molecular formula C14H13N. It is a derivative of stilbene, characterized by the presence of an amino group (-NH2) attached to the second carbon of the stilbene structure. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-2-Aminostilbene can be synthesized through various methods. One common approach involves the reduction of nitrostilbene derivatives. For instance, (Z)-2-nitrostilbene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound. Another method involves the condensation of benzaldehyde with aniline in the presence of a base, followed by catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
(Z)-2-Aminostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitroso compounds.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Aminostilbene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the amino group to enhance biological activity.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives have shown promise as inhibitors of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
作用機序
The mechanism of action of (Z)-2-Aminostilbene involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the stilbene backbone can participate in π-π interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
(E)-2-Aminostilbene: The (E)-isomer has the substituents on opposite sides of the double bond, leading to different chemical properties and reactivity.
2-Aminobiphenyl: Similar structure but lacks the double bond, resulting in different reactivity and applications.
2-Aminofluorene: Contains a fused ring system, leading to distinct chemical behavior and uses.
Uniqueness
(Z)-2-Aminostilbene is unique due to its (Z)-configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to different biological activities and industrial applications compared to its (E)-isomer and other similar compounds.
特性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
2-[(Z)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10- |
InChIキー |
BIEFDNUEROKZRA-KHPPLWFESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




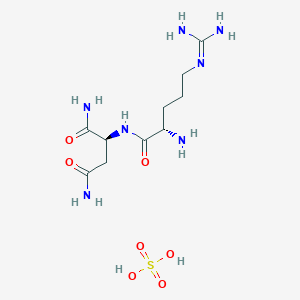
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)

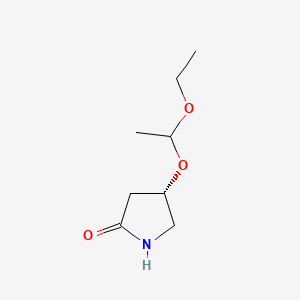
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
